1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid

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1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid (CAS 193538-25-9) is a fluorinated piperidine-4-carboxylic acid building block comprising a piperidine ring N-substituted with a 4-fluorobenzyl group and bearing a free carboxylic acid at the 4-position. With molecular formula C₁₃H₁₆FNO₂ and molecular weight 237.27 g/mol, the compound is a solid at ambient temperature and is supplied by multiple reputable vendors at purities typically ≥95%.

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
CAS No. 193538-25-9
Cat. No. B1308133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid
CAS193538-25-9
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2=CC=C(C=C2)F
InChIInChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17)
InChIKeyPSJJEFFBTUTEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid (CAS 193538-25-9): Baseline Identity for Research Procurement


1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid (CAS 193538-25-9) is a fluorinated piperidine-4-carboxylic acid building block comprising a piperidine ring N-substituted with a 4-fluorobenzyl group and bearing a free carboxylic acid at the 4-position [1]. With molecular formula C₁₃H₁₆FNO₂ and molecular weight 237.27 g/mol, the compound is a solid at ambient temperature and is supplied by multiple reputable vendors at purities typically ≥95% . Its bifunctional architecture—a basic tertiary amine and a carboxylic acid—enables versatile downstream derivatisation, while the electron-withdrawing 4-fluoro substituent modulates the piperidine nitrogen basicity and the overall lipophilicity (XLogP3 = −0.4) relative to non-halogenated benzyl-piperidine analogs [1].

Why Generic 4-Fluorobenzyl-Piperidine Analogs Cannot Substitute for CAS 193538-25-9 in Research Applications


Although the piperidine-4-carboxylic acid scaffold is common, the precise identity and positioning of the N-substituent critically determine the compound's physicochemical profile and its suitability as a synthetic intermediate for specific target classes. Substituting the 4-fluorobenzyl group with a 4-chlorobenzyl (CAS 1210494-26-0) or an unsubstituted benzyl group (CAS 57611-57-1) alters molecular polarity, hydrogen-bonding capacity, and metabolic stability in downstream products [1]. The free carboxylic acid at position 4 differentiates this compound from ester or amide prodrug forms (e.g., the hydrochloride salt CAS 1185088-82-7 or the 4-fluorobenzyl ester CAS 1261230-56-1), each of which necessitates different coupling chemistries and delivers different pharmacokinetic profiles in derived molecules . Furthermore, the 4-fluoro substitution on the benzyl ring imparts a distinct electronic effect that influences the basicity of the piperidine nitrogen and the compound's overall reactivity in nucleophilic substitution and amide bond-forming reactions [1].

Quantitative Differentiation Evidence for 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid (CAS 193538-25-9)


Fluorine-Driven Lipophilicity Modulation vs. Unsubstituted Benzyl Analog (CAS 57611-57-1)

The 4-fluoro substituent on the benzyl ring of CAS 193538-25-9 reduces the computed partition coefficient (XLogP3) to −0.4 compared with an estimated XLogP3 of approximately −0.1 to +0.2 for the unsubstituted 1-benzylpiperidine-4-carboxylic acid analog (CAS 57611-57-1) [1]. This ~0.3–0.6 log unit difference, arising from the electron-withdrawing effect of fluorine, translates into measurably different aqueous solubility and passive membrane permeability characteristics for derived amide or ester conjugates [1].

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Distinct Topological Polar Surface Area (TPSA) vs. Monoamine Transporter-Targeted Piperidine Intermediates

CAS 193538-25-9 exhibits a computed TPSA of 40.5 Ų [1]. This value is significantly below the widely cited blood-brain barrier (BBB) penetration threshold of ~60–70 Ų, and is lower than many functionalized piperidine-4-carboxylic acid analogs bearing additional polar substituents (e.g., 4-amino or 4-hydroxy variants, TPSA typically 60–90 Ų) [1][2]. The low TPSA of the parent acid predicts favorable CNS penetration for any amide or ester derivatives that retain moderate LogP.

CNS Drug Discovery Blood-Brain Barrier TPSA

Documented Use as a Key Synthetic Intermediate in Dopamine Transporter (DAT)-Targeted Ligand Programs

In US Patent US20030225133A1 (Wayne State University), 1-(4-fluorobenzyl)piperidine-4-carboxylic acid was explicitly converted to 4-[(2-diphenylethyl)aminocarbonyl]-1-[(4-fluorophenyl)methyl]piperidine via EDCI/HOBT-mediated amide coupling [1]. This transformation is part of a medicinal chemistry program targeting monoamine transporters with differential DAT vs. SERT selectivity. In contrast, generic 1-benzylpiperidine-4-carboxylic acid (CAS 57611-57-1) lacks the fluorine atom required to replicate the electronic properties of the 4-fluorobenzyl pharmacophore present in the final lead compounds [1].

Dopamine Transporter CNS Disorders Synthetic Intermediate

Antioxidant Capacity and Multi-Enzyme Inhibition Profile Differentiated from Simple Piperidine Carboxylic Acids

Database records curated by the Medical University of Lublin describe 1-(4-fluorobenzyl)piperidine-4-carboxylic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, while also functioning as an antioxidant in fats and oils [1][2]. This multi-target biochemical fingerprint distinguishes CAS 193538-25-9 from simple piperidine-4-carboxylic acid (CAS 498-94-2) or its N-methyl analog, which lack the extended aromatic N-substituent necessary for lipoxygenase active-site engagement.

Lipoxygenase Inhibition Antioxidant Arachidonic Acid Cascade

Optimal Procurement and Application Scenarios for 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid (CAS 193538-25-9)


Synthesis of DAT- and Monoamine Transporter-Targeted CNS Ligands

Based on validated use in US20030225133A1, CAS 193538-25-9 serves as the preferred carboxylic acid intermediate for preparing 4-carboxamide derivatives targeting the dopamine transporter with defined SERT/DAT selectivity ratios. The 4-fluorobenzyl N-substituent is integral to the pharmacophore, and procurement of the exact CAS number ensures fidelity to the published synthetic route [1].

Design of CNS-Penetrant Compound Libraries with Favorable BBB Permeability

With a TPSA of 40.5 Ų and XLogP3 of −0.4 [1], this building block provides a balanced hydrophilic-lipophilic starting point for parallel amide or ester library synthesis. Medicinal chemistry teams building CNS-targeted libraries can derivatise the carboxylic acid while remaining within established BBB-permeable physicochemical space (TPSA <60–70 Ų) [2].

Lipoxygenase and Arachidonic Acid Cascade Research

For academic groups studying the lipoxygenase pathway, the compound's documented multi-enzyme inhibition profile—including lipoxygenase, cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase inhibition, coupled with antioxidant activity in lipid systems [3]—makes it a mechanistically informative tool compound, provided researchers verify activity in their own assay systems.

Fluorine-Specific SAR Studies Comparing 4-F, 4-Cl, and Unsubstituted Benzyl Piperidine Analogs

The compound enables systematic structure-activity relationship (SAR) investigations into the effect of para-halogen substitution on piperidine nitrogen basicity, metabolic stability, and target binding. Its distinct electronic properties relative to the 4-chlorobenzyl (CAS 1210494-26-0) and unsubstituted benzyl (CAS 57611-57-1) analogs make it essential for halogen-series comparative studies .

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